molecular formula C17H22ClN5O B5226691 1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5226691
M. Wt: 347.8 g/mol
InChI Key: GIBRALWDPFOHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, commonly known as CCT or CCT137690, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential applications in cancer research. CCT works by inhibiting the activity of a protein called Mps1, which is involved in the regulation of cell division. In

Mechanism of Action

Mps1 is a protein kinase that plays a critical role in the regulation of cell division. It is involved in the proper alignment and segregation of chromosomes during mitosis. Inhibition of Mps1 activity by CCT leads to defects in chromosome alignment and segregation, ultimately leading to cell death.
Biochemical and Physiological Effects
In addition to its effects on cell division, CCT has also been shown to inhibit the activity of other protein kinases, including Aurora B and Aurora C. These proteins are involved in the regulation of various cellular processes, including cell division, DNA damage response, and apoptosis. CCT has also been shown to induce autophagy, a process by which cells break down and recycle damaged or unwanted cellular components.

Advantages and Limitations for Lab Experiments

One advantage of CCT is its specificity for Mps1, which allows for targeted inhibition of this protein without affecting other cellular processes. However, CCT has also been shown to have off-target effects on other protein kinases, which may complicate its use in certain experimental settings. Additionally, CCT has limited solubility in aqueous solutions, which may affect its bioavailability in vivo.

Future Directions

Future research on CCT may focus on further elucidating its mechanism of action and identifying potential therapeutic applications in cancer treatment. Additionally, efforts may be made to improve the solubility and bioavailability of CCT, as well as to develop more specific and potent inhibitors of Mps1. Finally, the potential use of CCT in combination with other cancer therapies, such as chemotherapy and radiation therapy, may also be explored.

Synthesis Methods

The synthesis of CCT involves a series of chemical reactions, starting with the reaction of 4-chlorobenzylamine with ethyl 2-bromoacetate to form 4-chlorobenzyl 2-ethyl-2-(2-bromoacetamido)acetate. This intermediate is then reacted with sodium azide to form 1-(4-chlorobenzyl)-4-ethyl-1,2,3-triazole-5-carboxamide. Finally, the piperidine moiety is added through a reductive amination reaction with 1-piperidinecarboxaldehyde to form the final product, CCT137690.

Scientific Research Applications

CCT has been shown to have potential applications in cancer research, particularly in the area of targeted therapy. Mps1, the protein targeted by CCT, is overexpressed in many types of cancer cells, and its inhibition has been shown to induce cell death in cancer cells while sparing normal cells. CCT has also been shown to enhance the effectiveness of chemotherapy drugs in cancer cells.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-piperidin-1-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O/c18-15-6-4-14(5-7-15)12-23-13-16(20-21-23)17(24)19-8-11-22-9-2-1-3-10-22/h4-7,13H,1-3,8-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBRALWDPFOHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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